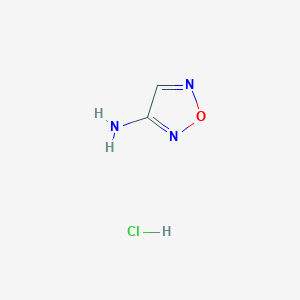![molecular formula C9H8N2O B13670039 1-(Imidazo[1,5-a]pyridin-5-yl)ethanone](/img/structure/B13670039.png)
1-(Imidazo[1,5-a]pyridin-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Imidazo[1,5-a]pyridin-5-yl)ethanone is a heterocyclic compound that features an imidazo[1,5-a]pyridine core. This structure is significant due to its presence in various agrochemicals and pharmaceuticals . The compound’s unique chemical structure and properties make it a valuable subject of study in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Imidazo[1,5-a]pyridin-5-yl)ethanone can be achieved through several methods, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common method involves the use of 2-pyridyl ketones and alkylamines in the presence of molecular iodine as a catalyst . Another approach utilizes a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, are likely applied.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Imidazo[1,5-a]pyridin-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products: The products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1-(Imidazo[1,5-a]pyridin-5-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of 1-(Imidazo[1,5-a]pyridin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]pyridin-5-yl)ethanone: Another imidazo-pyridine derivative with similar structural features.
Imidazo[1,5-a]pyridin-3-ylidenes: Known for their strong π-accepting character.
Uniqueness: 1-(Imidazo[1,5-a]pyridin-5-yl)ethanone stands out due to its specific substitution pattern and the resulting unique chemical and biological properties
Propriétés
Formule moléculaire |
C9H8N2O |
|---|---|
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
1-imidazo[1,5-a]pyridin-5-ylethanone |
InChI |
InChI=1S/C9H8N2O/c1-7(12)9-4-2-3-8-5-10-6-11(8)9/h2-6H,1H3 |
Clé InChI |
OLJPJPIUJXSNBN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC2=CN=CN21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


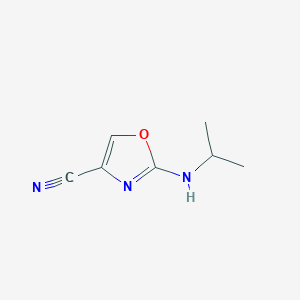
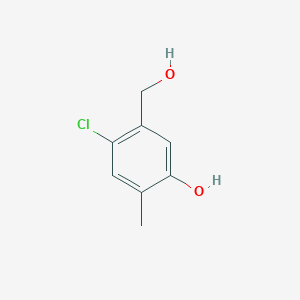
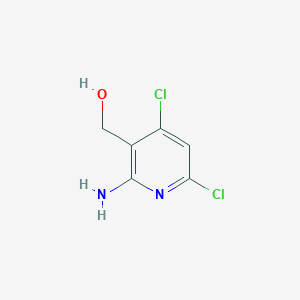
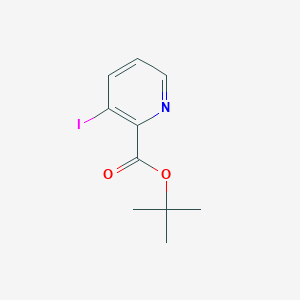


![Methyl 4-[Dibenzo[b,f]azocin-5(6H)-yl]-4-oxobutanoate](/img/structure/B13669996.png)

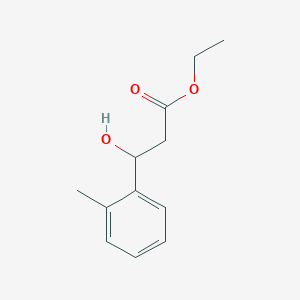
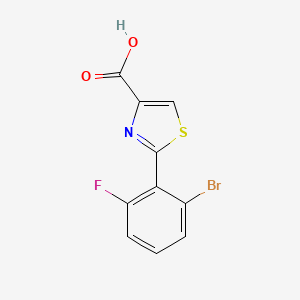
![7-Amino-5-(methylsulfonyl)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13670028.png)

